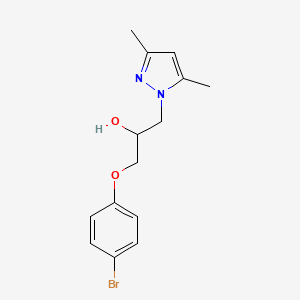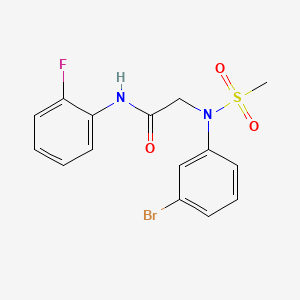
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a critical role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
Mécanisme D'action
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 exerts its pharmacological effects by inhibiting sGC, which is a key enzyme in the NO signaling pathway. NO activates sGC by binding to its heme group, leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates downstream effectors such as protein kinase G (PKG). N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 binds to the heme group of sGC and prevents NO from binding, thereby inhibiting cGMP production and downstream signaling.
Biochemical and Physiological Effects
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have a number of biochemical and physiological effects in various disease models. In animal models of hypertension, N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to reduce blood pressure by promoting vasodilation and reducing vascular smooth muscle tone. In models of pulmonary hypertension, N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve pulmonary vascular function and reduce pulmonary artery pressure. It has also been shown to have anti-inflammatory effects in models of sepsis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages as a research tool, including its high potency and selectivity for sGC, as well as its well-characterized pharmacological properties. However, it also has some limitations, such as its relatively short half-life and the need for specialized handling and storage conditions.
Orientations Futures
There are several potential future directions for research on N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as heart failure, ischemic heart disease, and atherosclerosis. Another area of interest is its potential use in combination with other drugs, such as phosphodiesterase inhibitors or NO donors, to enhance its pharmacological effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and to explore its potential use in other inflammatory conditions.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications in various disease models. In preclinical studies, N~2~-(3-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve vascular function, reduce blood pressure, and attenuate pulmonary hypertension. It has also been studied in animal models of heart failure, renal failure, and sepsis, where it has demonstrated beneficial effects on cardiac function, kidney function, and inflammation.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3S/c1-23(21,22)19(12-6-4-5-11(16)9-12)10-15(20)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUIGOZJNDTSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)
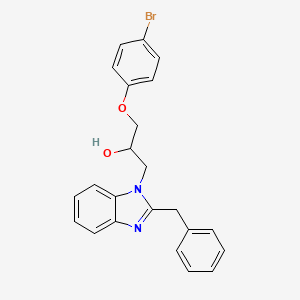
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)
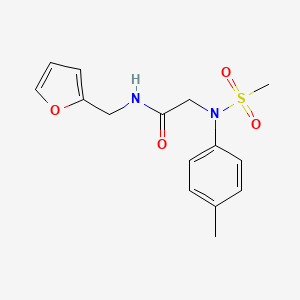
![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933969.png)
![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![6-tert-butyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933981.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3933993.png)
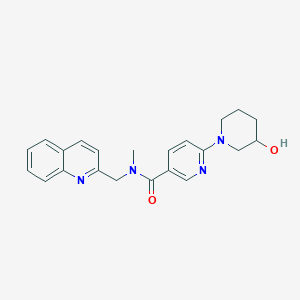

![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934020.png)
![propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934025.png)
